2-Amino-3-chlorobenzoic acid
Overview
Description
2-Amino-3-chlorobenzoic acid is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by an amino group and a chlorine atom, respectively. This compound is known for its applications in various fields, including pharmaceuticals and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-chlorobenzoic acid can be synthesized through several methods. One common method involves the ammonolysis of 2,3-dichlorobenzoic acid. The process includes dissolving 2,3-dichlorobenzoic acid in water with an equimolar amount of an alkali metal hydroxide and reacting it with ammonia in the presence of copper-containing catalysts at elevated temperatures (150° to 220°C) and under pressure .
Another method involves the reduction of 3-chloro-2-nitrobenzoic acid using reducing agents such as sodium dithionite or hydrogen gas over platinum catalysts .
Industrial Production Methods
Industrial production of this compound typically follows the ammonolysis route due to its high yield and purity. The process involves large-scale reactors where 2,3-dichlorobenzoic acid is reacted with ammonia under controlled conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium dithionite or hydrogen gas over platinum catalysts.
Major Products
Substitution: Formation of derivatives like 2-amino-3-hydroxybenzoic acid.
Oxidation: Formation of compounds like 2-amino-3-chlorobenzoquinone.
Reduction: Formation of compounds like 2-amino-3-chlorobenzyl alcohol
Scientific Research Applications
2-Amino-3-chlorobenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: As a biochemical reagent for studying enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, including antiallergic agents and plant growth regulators .
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine groups on the benzene ring allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound can modulate enzyme activity, inhibit or activate receptors, and participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 3-Amino-2-chlorobenzoic acid
- 4-Amino-2-chlorobenzoic acid
Comparison
2-Amino-3-chlorobenzoic acid is unique due to the specific positioning of the amino and chlorine groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, and its biological effects can vary based on the spatial arrangement of functional groups .
Properties
IUPAC Name |
2-amino-3-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUAMROXVQLJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213395 | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-47-2 | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6388-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isolating 2-amino-3-chlorobenzoic acid from Streptomyces sp.?
A1: The isolation of this compound from Streptomyces sp. [] is significant because it highlights the potential of this bacterial genus as a source of novel antimicrobial compounds. While the specific mechanism of action of this compound was not elucidated in this study, its identification alongside other known antibacterial compounds like Dibutyl phthalate and 8-Hydroxyquinoline suggests it may possess interesting antimicrobial properties worth further investigation. Further research is needed to fully understand its antibacterial activity, target organisms, and potential for development into a new antibiotic drug.
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